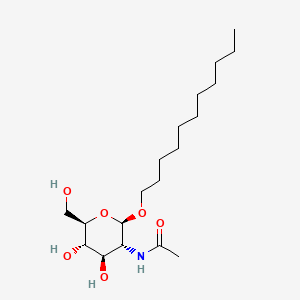
Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside is a versatile compound primarily used in biomedical applications. It is a carbohydrate derivative known for its surfactant properties, making it useful in protein extraction and purification processes. This compound has also shown efficacy in treating bacterial infections by disrupting bacterial cell walls.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with undecanol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, under anhydrous conditions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for biomedical applications.
Análisis De Reacciones Químicas
Types of Reactions
Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Sodium azide, p-toluenesulfonic acid.
Major Products Formed
Oxidation: Oxidized derivatives of the glucopyranoside.
Reduction: Reduced forms of the compound.
Substitution: Substituted glucopyranosides with various functional groups.
Aplicaciones Científicas De Investigación
Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in protein extraction and purification, as well as in studies involving bacterial cell wall disruption.
Medicine: Investigated for its potential in treating bacterial infections, including drug-resistant strains like Streptococcus pneumoniae and Staphylococcus aureus.
Industry: Utilized in the formulation of various biomedical products and as a component in industrial cleaning agents.
Mecanismo De Acción
The primary mechanism of action of Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside involves its surfactant properties. It disrupts bacterial cell walls by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective against a range of bacterial pathogens, including drug-resistant strains.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide: Another carbohydrate derivative with similar surfactant properties.
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Used in similar applications but differs in its methyl group substitution.
Uniqueness
Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside stands out due to its undecyl group, which enhances its surfactant properties and makes it more effective in disrupting bacterial cell walls compared to its counterparts.
Propiedades
Número CAS |
152914-68-6 |
|---|---|
Fórmula molecular |
C19H37NO6 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-undecoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C19H37NO6/c1-3-4-5-6-7-8-9-10-11-12-25-19-16(20-14(2)22)18(24)17(23)15(13-21)26-19/h15-19,21,23-24H,3-13H2,1-2H3,(H,20,22) |
Clave InChI |
YVUVVLZNFPKUFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
SMILES canónico |
CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


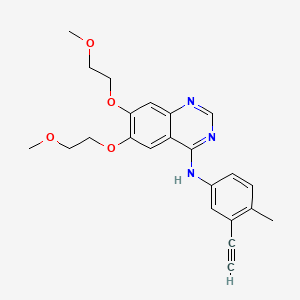
![D-[2-13C]tagatose](/img/structure/B583995.png)


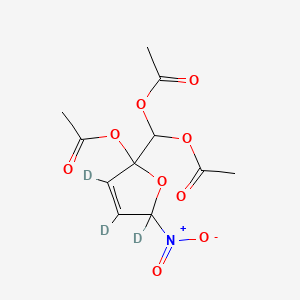
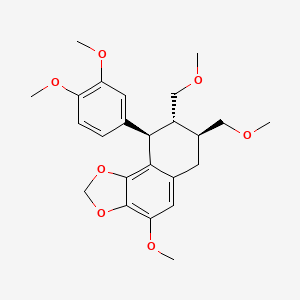
![D-[4-13C]Threose](/img/structure/B584011.png)
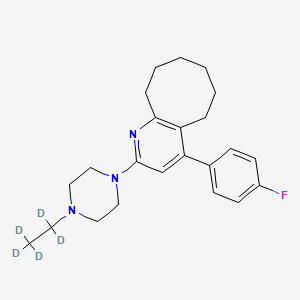
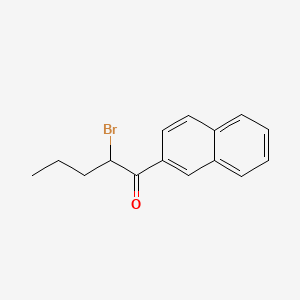

![[3'-13C]Thymidine](/img/structure/B584016.png)
